molecular formula C19H20N4O3 B603183 N-[3-(1H-benzimidazol-2-yl)propyl]-N'-(1,3-benzodioxol-5-ylmethyl)urea CAS No. 1241181-17-8

N-[3-(1H-benzimidazol-2-yl)propyl]-N'-(1,3-benzodioxol-5-ylmethyl)urea

Cat. No.: B603183
CAS No.: 1241181-17-8
M. Wt: 352.4g/mol
InChI Key: AJUXZTHKGZJIAY-UHFFFAOYSA-N
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Description

N-[3-(1H-benzimidazol-2-yl)propyl]-N’-(1,3-benzodioxol-5-ylmethyl)urea is a complex organic compound that features both benzimidazole and benzodioxole moieties Benzimidazole is a heterocyclic aromatic organic compound, while benzodioxole is a methylenedioxy derivative of benzene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-N’-(1,3-benzodioxol-5-ylmethyl)urea typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and real-time monitoring would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce amine derivatives .

Scientific Research Applications

N-[3-(1H-benzimidazol-2-yl)propyl]-N’-(1,3-benzodioxol-5-ylmethyl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of various enzymes and proteins, making it useful in biochemical studies.

    Medicine: Due to its structural similarity to bioactive molecules, it is being investigated for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-N’-(1,3-benzodioxol-5-ylmethyl)urea involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit kinases or proteases involved in disease pathways.

    Pathways Involved: By inhibiting these targets, the compound can disrupt cellular processes such as signal transduction, cell cycle progression, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole share the benzimidazole moiety and are known for their antiparasitic properties.

    Benzodioxole Derivatives: Compounds such as piperonyl butoxide, which contains the benzodioxole moiety, are used as insecticide synergists.

Uniqueness

N-[3-(1H-benzimidazol-2-yl)propyl]-N’-(1,3-benzodioxol-5-ylmethyl)urea is unique due to its combined structural features of benzimidazole and benzodioxole, which confer a distinct set of chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities.

Properties

CAS No.

1241181-17-8

Molecular Formula

C19H20N4O3

Molecular Weight

352.4g/mol

IUPAC Name

1-[3-(1H-benzimidazol-2-yl)propyl]-3-(1,3-benzodioxol-5-ylmethyl)urea

InChI

InChI=1S/C19H20N4O3/c24-19(21-11-13-7-8-16-17(10-13)26-12-25-16)20-9-3-6-18-22-14-4-1-2-5-15(14)23-18/h1-2,4-5,7-8,10H,3,6,9,11-12H2,(H,22,23)(H2,20,21,24)

InChI Key

AJUXZTHKGZJIAY-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)NCCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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